molecular formula C17H21BrN2O2 B10758114 (3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10758114
M. Wt: 365.3 g/mol
InChI Key: MVPIURCUINFSAB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Medicine: Potential applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it has been shown to target enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, which is crucial for the bacterial fatty acid synthesis pathway, thereby exerting its effects.

Comparison with Similar Compounds

(3S)-N-(3-BROMOPHENYL)-1-CYCLOHEXYL-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other anilides and pyrrolidinecarboxamides. Similar compounds include:

    N-arylamides: These compounds share the arylamide functional group but differ in the specific substituents and ring structures.

    Bromobenzenes: Compounds with a bromine atom attached to a benzene ring, similar to the bromophenyl group in the compound.

    Pyrrolidine-2-ones: Compounds with a pyrrolidine ring and a ketone functional group. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H21BrN2O2/c18-13-5-4-6-14(10-13)19-17(22)12-9-16(21)20(11-12)15-7-2-1-3-8-15/h4-6,10,12,15H,1-3,7-9,11H2,(H,19,22)/t12-/m0/s1

InChI Key

MVPIURCUINFSAB-LBPRGKRZSA-N

Isomeric SMILES

C1CCC(CC1)N2C[C@H](CC2=O)C(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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